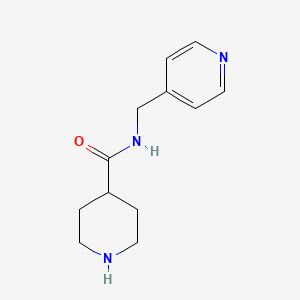
2-(2-Isocyanoethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isocyanoethyl)pyridine is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, featuring an isocyanoethyl group attached to the second carbon of the pyridine ring.
Métodos De Preparación
The synthesis of 2-(2-Isocyanoethyl)pyridine typically involves the dehydration of formamides under specific conditions. One common method employs phosphorus oxychloride and a tertiary nitrogen base such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another environmentally friendly method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .
Análisis De Reacciones Químicas
2-(2-Isocyanoethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the isocyano group is replaced by other functional groups.
Cyclization: This compound can undergo cyclization reactions to form spirocyclic structures, which are of significant interest in medicinal chemistry .
Common reagents used in these reactions include palladium catalysts, microwave irradiation, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Isocyanoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including spirocyclic compounds and heterocycles
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents
Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Isocyanoethyl)pyridine involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate the formation of complex structures. In biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
2-(2-Isocyanoethyl)pyridine can be compared with other similar compounds such as:
- 2-(2-Phenylethyl)pyridine
- 2-(1-Benzyl-2-phenylethyl)pyridine
- 3-(Isocyanomethyl)pyridine
- 4-(Isocyanomethyl)pyridine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its isocyanoethyl group, which imparts distinct reactivity and potential for diverse applications .
Propiedades
IUPAC Name |
2-(2-isocyanoethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLWJHMTSMMGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine;oxalic acid](/img/structure/B7779159.png)
![N-[(2-methylphenyl)methyl]-1-phenylethanamine;oxalic acid](/img/structure/B7779161.png)
![3-Amino-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B7779168.png)
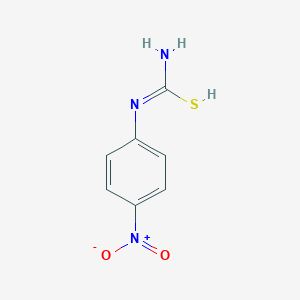
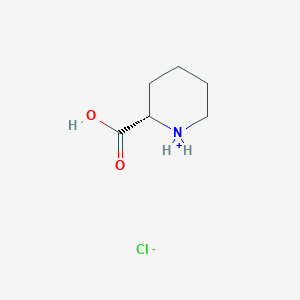
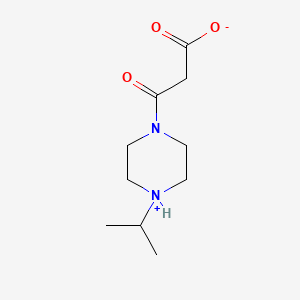


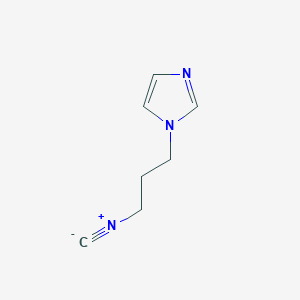
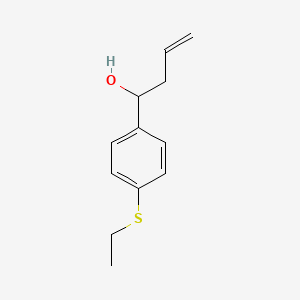
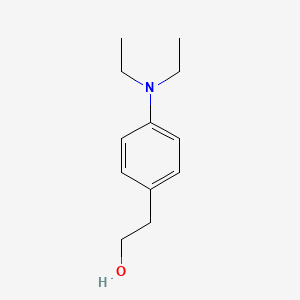
![cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid](/img/structure/B7779260.png)
